4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Description
4-Fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide is a synthetic benzamide-chromenone hybrid featuring:
- A chromen-4-one core (a bicyclic structure with a ketone at position 4).
- A 3,4,5-trimethoxyphenyl group at position 3 of the chromenone.
- A 4-fluorobenzamide substituent at position 2 via an amide linkage.
This compound is structurally designed to mimic bioactive scaffolds such as combretastatins and chalcones, which are known for tubulin-binding and antiproliferative activities . The 3,4,5-trimethoxyphenyl group is a hallmark of anticancer agents targeting microtubule dynamics .
Properties
IUPAC Name |
4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)21-22(28)17-6-4-5-7-18(17)33-25(21)27-24(29)14-8-10-16(26)11-9-14/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBJKVRASPRGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chromenone core, a fluorinated benzamide structure, and a trimethoxyphenyl group, suggesting diverse interactions with biological targets. Its molecular formula is with a molecular weight of approximately 449.43 g/mol.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in cancer treatment and enzyme inhibition.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and others. For example, a related compound exhibited an IC50 value of 0.03 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 0.60 μM) .
- Mechanistic Insights : Molecular docking studies suggest that these compounds can interact with key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX), enhancing their therapeutic potential .
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest:
- Cholinesterase Inhibition : Similar derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives showed moderate inhibition with IC50 values ranging from 10.4 μM to 24.3 μM .
- Cyclooxygenase Inhibition : Compounds related to this compound have also demonstrated inhibitory effects against cyclooxygenase enzymes (COX), which are implicated in inflammatory processes .
Research Findings Summary
The following table summarizes key findings from research on compounds related to this compound:
| Study Focus | Findings | IC50 Values |
|---|---|---|
| Anticancer Activity | Significant antiproliferative effects against MDA-MB-231 cell line | 0.03 μM |
| Enzyme Inhibition | Moderate inhibition of AChE and BChE | AChE: 10.4 μM - 24.3 μM |
| COX Inhibition | Moderate inhibition of cyclooxygenases | Not specified |
| Molecular Docking | Interaction with CA IX and other relevant enzymes | Not specified |
Case Studies
- Case Study on Antitumor Activity : A study focused on the synthesis and evaluation of chromenone derivatives found that compounds similar to the target compound exhibited notable cytotoxicity against breast cancer cell lines under both normoxic and hypoxic conditions .
- Enzyme Interaction Studies : Another investigation into the structure-activity relationship (SAR) of chromenone derivatives revealed that modifications at specific positions significantly influenced their inhibitory potency against cholinesterases and COX enzymes .
Comparison with Similar Compounds
Structural Analogues with Chromenone Cores
The following compounds share the chromenone backbone but differ in substituents and biological activities:
Key Observations :
- Fluorine vs. Halogens : The 4-fluoro substitution in the target compound may offer superior pharmacokinetics compared to bromine or chlorine analogs due to reduced steric hindrance and enhanced electronegativity .
- Trimethoxyphenyl Positioning : The 3,4,5-trimethoxyphenyl group at position 3 (vs. other positions) optimizes interactions with tubulin’s colchicine-binding site, as seen in combretastatin analogs .
Compounds with Alternative Cores but Similar Pharmacophores
Several analogs retain the 3,4,5-trimethoxyphenyl or benzamide motifs but employ distinct core structures:
Key Observations :
- Core Flexibility: The chromenone core in the target compound may offer better planarity for stacking interactions compared to β-lactams or quinazolinones, which have constrained geometries .
Activity Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
